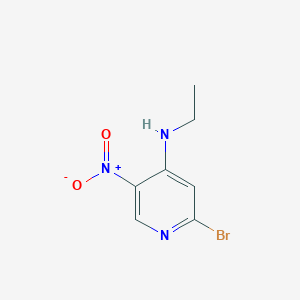

2-bromo-N-ethyl-5-nitro-4-pyridinamine

Description

Overview of Halogenated and Nitrated Pyridines as Strategic Synthetic Intermediates

The functionalization of the pyridine (B92270) ring with halogen atoms and nitro groups furnishes a powerful class of synthetic intermediates. Halogenated pyridines, particularly those containing bromine or chlorine, are highly valued in organic synthesis. The halogen atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is a key handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. nbinno.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simpler pyridine precursors.

The introduction of a nitro group onto the pyridine ring further enhances its utility as a synthetic intermediate. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, often facilitating nucleophilic substitution reactions. Moreover, the nitro group itself is a versatile functional group that can be readily reduced to an amino group. nbinno.com This transformation is a common strategy in the synthesis of aminopyridine derivatives, which are important pharmacophores in their own right. The combination of both halogen and nitro substituents on a pyridine ring, as seen in compounds like 2-bromo-5-nitropyridine (B18158), creates a multifunctional scaffold with distinct reactive sites, offering chemists a strategic platform for diverse synthetic elaborations. nbinno.com

Structural Features and Reactivity Context of 2-bromo-N-ethyl-5-nitro-4-pyridinamine within Heterocyclic Chemistry

The compound this compound is a multi-substituted pyridine derivative with distinct structural and electronic characteristics that dictate its reactivity.

Structural Features: The molecule's core is a pyridine ring substituted with three different functional groups: a bromine atom at the 2-position, an N-ethylamino group at the 4-position, and a nitro group at the 5-position.

Bromine at C2: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions, particularly as the C2 position is electronically activated for such attacks.

Nitro at C5: The nitro group is a potent electron-withdrawing group, both by induction and resonance. This deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, especially at the positions ortho and para to it (C4 and C6).

The interplay of these substituents creates a unique electronic environment. The electron-donating amino group at C4 and the electron-withdrawing nitro group at C5 are in a para-relationship, leading to a significant push-pull electronic effect across the ring.

Reactivity Context: The reactivity of this compound can be inferred from the known chemistry of similarly substituted pyridines. The pyridine ring is generally considered electron-deficient, and this is further amplified by the presence of the nitro group. Consequently, the compound is highly susceptible to nucleophilic attack.

The most probable site for nucleophilic substitution is the C2 position, where the bromine atom can be displaced by a variety of nucleophiles. This is a common reaction pathway for 2-halopyridines. The reactivity at this position is enhanced by the electron-withdrawing nitro group.

A close structural analog, 2-bromo-5-nitropyridin-4-amine (B1338723), is known to undergo substitution of the bromine atom. It is therefore highly probable that this compound would react similarly. A potential synthetic route to this compound could involve the reaction of 2,4-dibromo-5-nitropyridine (B1317283) or 2-bromo-4-chloro-5-nitropyridine (B1525797) with ethylamine, where the greater reactivity of the halogen at the 4-position would lead to its initial displacement.

Furthermore, the nitro group at the C5 position can be readily reduced to an amino group using standard reducing agents like hydrogen gas with a palladium catalyst. This would yield a tri-substituted aminopyridine, a scaffold with potential for further functionalization.

Below is a data table with some of the key properties of the title compound.

| Property | Value |

| IUPAC Name | 2-bromo-N-ethyl-5-nitro-pyridin-4-amine |

| CAS Number | 913642-07-6 molbase.com |

| Molecular Formula | C₇H₈BrN₃O₂ molbase.com |

| Molecular Weight | 246.06 g/mol molbase.com |

Structure

3D Structure

Properties

CAS No. |

913642-07-6 |

|---|---|

Molecular Formula |

C7H8BrN3O2 |

Molecular Weight |

246.06 g/mol |

IUPAC Name |

2-bromo-N-ethyl-5-nitropyridin-4-amine |

InChI |

InChI=1S/C7H8BrN3O2/c1-2-9-5-3-7(8)10-4-6(5)11(12)13/h3-4H,2H2,1H3,(H,9,10) |

InChI Key |

CJWGLCCOOXQJRC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=NC=C1[N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo N Ethyl 5 Nitro 4 Pyridinamine

Development of Novel Synthetic Routes

The preparation of 2-bromo-N-ethyl-5-nitro-4-pyridinamine can be approached through various synthetic pathways. A key strategy involves the late-stage introduction of the ethyl group onto a pre-functionalized pyridine (B92270) ring, a method that offers advantages in terms of precursor availability and regiochemical control.

Multi-Step Synthesis from Readily Available Precursors

A robust and frequently utilized method for the synthesis of this compound commences with the commercially available intermediate, 2-bromo-5-nitropyridin-4-amine (B1338723). This precursor already contains the essential bromo and nitro functionalities at the desired positions, simplifying the subsequent synthetic steps.

The primary transformation in this route is the selective N-ethylation of the 4-amino group. This can be achieved through several methods, including direct alkylation with an ethylating agent or via a reductive amination pathway.

Direct Alkylation:

The direct alkylation of 2-bromo-5-nitropyridin-4-amine with an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a suitable base, presents a straightforward approach. The reaction is typically carried out in a polar aprotic solvent to facilitate the nucleophilic substitution.

| Reactants | Reagents | Solvent | Conditions | Product | Reference |

| 2-bromo-5-nitropyridin-4-amine | Ethyl iodide, Base (e.g., K₂CO₃, NaH) | DMF, DMSO, Acetonitrile (B52724) | Room temperature to moderate heating | This compound | nih.govgoogle.com |

Table 1: Representative conditions for direct N-alkylation of 2-bromo-5-nitropyridin-4-amine.

Reductive Amination:

An alternative to direct alkylation is reductive amination. This two-step, one-pot process involves the reaction of 2-bromo-5-nitropyridin-4-amine with acetaldehyde (B116499) in the presence of a reducing agent. The initial reaction forms an imine intermediate, which is then immediately reduced to the corresponding N-ethyl amine.

| Reactants | Reagents | Reducing Agent | Solvent | Conditions | Product |

| 2-bromo-5-nitropyridin-4-amine | Acetaldehyde | Sodium triacetoxyborohydride (B8407120), Sodium cyanoborohydride | Dichloromethane, Methanol | Acidic or neutral pH | This compound |

Table 2: General conditions for reductive amination.

Mechanistic Exploration of Key Transformations in the Synthesis

The key transformations in the synthesis of this compound are the electrophilic nitration and bromination of the pyridine ring to form the precursor, and the subsequent nucleophilic substitution to introduce the N-ethyl group.

The nitration of pyridine derivatives is a classic electrophilic aromatic substitution. The reaction of 2-aminopyridine (B139424) with a mixture of nitric acid and sulfuric acid leads to the introduction of a nitro group. The position of nitration is directed by the activating effect of the amino group. Subsequent diazotization of the amino group followed by a Sandmeyer-type reaction with a bromide source, such as cuprous bromide, introduces the bromine atom. chemrxiv.org

The N-alkylation of the 4-amino group proceeds via a nucleophilic substitution mechanism (S_N2). The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl halide. The reaction is facilitated by a base, which deprotonates the resulting ammonium (B1175870) salt to yield the neutral N-ethylated product. Over-alkylation to form a quaternary ammonium salt can be a competing reaction, which is why careful control of stoichiometry and reaction conditions is crucial. nih.govorgsyn.org

Optimization of Reaction Conditions and Process Parameters

The efficiency and yield of the synthesis of this compound are highly dependent on the careful control of various reaction parameters.

Influence of Solvent Systems and Reaction Media

The choice of solvent plays a critical role in the N-alkylation step. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are generally preferred as they can effectively solvate the cations while leaving the nucleophilic amine relatively free to react. nih.gov The use of a solvent mixture, such as water and 1,4-dioxane, has also been explored in related Suzuki coupling reactions of pyridine derivatives, suggesting that solvent engineering can be a valuable tool for optimization. researchgate.net

Evaluation of Catalytic Systems and Promoters

While the direct N-alkylation with an alkyl halide may not always require a catalyst, the use of phase-transfer catalysts can be beneficial, especially when dealing with heterogeneous reaction mixtures. For reductive amination, the choice of the reducing agent is critical. Mild reducing agents like sodium triacetoxyborohydride are often favored as they are selective for the reduction of imines in the presence of other functional groups.

In alternative synthetic strategies, such as those involving cross-coupling reactions to build the pyridine core, palladium catalysts are frequently employed. For instance, the Suzuki-Miyaura coupling of a suitably substituted pyridine with a boronic acid derivative is a powerful method for C-C bond formation. nbinno.com

Temperature, Pressure, and Stoichiometric Control

Temperature is a key parameter that needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions, such as over-alkylation or decomposition of the starting materials or product. For the N-alkylation of 2-bromo-5-nitropyridin-4-amine, the reaction is often carried out at room temperature or with gentle heating to favor the formation of the mono-ethylated product.

Stoichiometric control of the reactants is also essential. Using a slight excess of the ethylating agent can help to drive the reaction to completion. However, a large excess should be avoided to minimize the risk of forming the dialkylated product. The molar ratio of the base to the aminopyridine substrate also needs to be optimized to ensure efficient deprotonation of the intermediate ammonium salt without promoting side reactions.

Regioselectivity and Stereoselectivity in Synthetic Pathways

The precise placement of the bromo, nitro, and N-ethylamino groups on the pyridine ring is governed by the principles of regioselectivity. Stereoselectivity, on the other hand, is not a factor in the synthesis of the target molecule itself as it is achiral.

Directing Group Effects and Steric Hindrance Analysis

The synthesis of this compound is a classic example of how the interplay between the electronic effects of directing groups and steric hindrance dictates the outcome of electrophilic aromatic substitution reactions on a pyridine ring. The pyridine ring itself is electron-deficient, making electrophilic substitution inherently more difficult than on a benzene (B151609) ring. wikipedia.orgquora.com The introduction of activating or deactivating groups further influences the position of subsequent substitutions.

A feasible synthetic route could commence with 4-aminopyridine (B3432731). The amino group is a powerful activating group and directs electrophiles to the ortho and para positions (positions 3, 5 and 2, 6 relative to the amino group). However, in the case of pyridine, the situation is more complex due to the electron-withdrawing nature of the ring nitrogen.

Step 1: Nitration of 4-aminopyridine

The first step would likely be the nitration of 4-aminopyridine. The amino group at position 4 strongly activates the ring towards electrophilic attack. The directing effect of the amino group would favor substitution at positions 3 and 5. Nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group, a strong deactivating and meta-directing group, onto the ring. Given the activating effect of the amino group, the nitration is expected to proceed at one of the ortho-positions (3 or 5) to yield 4-amino-3-nitropyridine (B158700) or 4-amino-5-nitropyridine. chemicalbook.com The formation of 4-amino-3-nitropyridine is well-documented. chemicalbook.com

Step 2: Bromination of 4-amino-3-nitropyridine

The subsequent bromination of 4-amino-3-nitropyridine would be directed by the existing substituents. The amino group at C4 is a strong ortho-, para-director, while the nitro group at C3 is a meta-director. The amino group would direct an incoming electrophile to positions 3 and 5. Since position 3 is already occupied by the nitro group, the directing influence of the amino group would strongly favor substitution at position 5. The nitro group at C3 would direct an incoming electrophile to positions 5 and 1 (the ring nitrogen, which is unlikely). Therefore, both groups cooperatively direct the incoming bromine atom to the C5 position. However, electrophilic substitution on a pyridine ring already bearing a deactivating nitro group can be challenging.

An alternative and more plausible route involves the bromination of an activated precursor, such as 2-aminopyridine, followed by nitration.

Alternative Route: Bromination then Nitration

Bromination of 2-aminopyridine: The bromination of 2-aminopyridine is known to produce 2-amino-5-bromopyridine (B118841). orgsyn.org The amino group at C2 directs the incoming bromine to the para-position (C5).

Nitration of 2-amino-5-bromopyridine: The subsequent nitration of 2-amino-5-bromopyridine presents a more complex regiochemical challenge. The amino group at C2 is an ortho-, para-director, activating positions 3 and 5. The bromo group at C5 is a deactivating ortho-, para-director, directing to positions 4 and 6. The strong activating effect of the amino group would likely dominate, favoring nitration at position 3, to yield 2-amino-5-bromo-3-nitropyridine. orgsyn.org

A more direct approach to a key intermediate, 2-bromo-5-nitropyridin-4-amine, has been suggested to proceed via the nitration of a 4-aminopyridine derivative, followed by bromination. This pathway would involve the initial formation of a 4-amino-5-nitropyridine intermediate. Subsequent bromination would then be directed to the 2-position, influenced by the directing effects of both the amino and nitro groups.

Step 3: N-ethylation

The final step in the proposed synthesis is the N-ethylation of the 4-amino group of a precursor like 2-bromo-5-nitro-4-aminopyridine. This can be achieved through a nucleophilic substitution reaction with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a suitable base to deprotonate the amine.

Steric Hindrance: Throughout the synthetic sequence, steric hindrance can play a role in influencing the regioselectivity. For instance, in the bromination and nitration steps, the approach of the electrophile can be hindered by adjacent bulky groups. However, in the proposed pathways, the directing effects of the substituents are generally aligned in a way that minimizes significant steric clashes for the desired substitution patterns.

Regioselectivity Summary Table:

| Starting Material | Reagent | Key Intermediate | Directing Group Effects Analysis |

| 4-Aminopyridine | HNO₃/H₂SO₄ | 4-Amino-3-nitropyridine | The strongly activating amino group directs nitration to the ortho position (C3). |

| 4-Amino-3-nitropyridine | Br₂ | 4-Amino-5-bromo-3-nitropyridine | Both the amino (ortho-directing) and nitro (meta-directing) groups direct bromination to the C5 position. |

| 2-Aminopyridine | Br₂ | 2-Amino-5-bromopyridine | The amino group directs bromination to the para-position (C5). |

| 2-Amino-5-bromopyridine | HNO₃/H₂SO₄ | 2-Amino-5-bromo-3-nitropyridine | The activating amino group directs nitration to the ortho-position (C3). |

| 2-Bromo-5-nitro-4-aminopyridine | Ethyl iodide/Base | This compound | Standard N-alkylation of the primary amine. |

Enantioselective or Diastereoselective Approaches (if applicable to chiral derivatives)

This section is not applicable to the synthesis of this compound as the molecule is achiral and does not possess any stereocenters. Consequently, enantioselective or diastereoselective synthetic strategies are not required.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and improving the sustainability of chemical manufacturing. While a specific "green" synthesis for this compound has not been reported, general green chemistry strategies applicable to pyridine derivative synthesis can be considered. arkat-usa.org

Atom Economy: The proposed synthetic routes, involving sequential electrophilic substitutions and a final N-alkylation, can be evaluated for their atom economy. Reactions with high atom economy maximize the incorporation of atoms from the reactants into the final product, reducing waste.

Use of Safer Solvents and Reagents: Traditional nitration and bromination reactions often employ harsh and hazardous reagents like concentrated sulfuric and nitric acids, and liquid bromine. Green chemistry encourages the exploration of safer alternatives. For instance, solid acid catalysts could potentially replace sulfuric acid in nitration, and less hazardous brominating agents like N-bromosuccinimide (NBS) could be used instead of elemental bromine. The use of greener solvents, such as water or ionic liquids, in place of volatile organic compounds (VOCs) is also a key principle. arkat-usa.org

Energy Efficiency: Many organic reactions require significant energy input for heating. The use of microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to dramatically reduced reaction times and increased yields, thereby improving energy efficiency. arkat-usa.org Such techniques could potentially be applied to the steps in the synthesis of this compound.

Catalysis: The use of catalytic reagents is a cornerstone of green chemistry as they can reduce the need for stoichiometric amounts of often hazardous reagents. While the core nitration and bromination reactions are typically electrophilic additions, the development of catalytic versions of these reactions is an active area of research. For the N-alkylation step, the use of a catalytic amount of a phase-transfer catalyst could improve efficiency and reduce waste.

Waste Reduction: A primary goal of green chemistry is the prevention of waste. By optimizing reaction conditions to maximize yield and selectivity, the formation of byproducts and the need for extensive purification steps can be minimized.

Green Chemistry Considerations for the Proposed Synthesis:

| Synthetic Step | Traditional Method | Potential Green Alternative |

| Nitration | Concentrated HNO₃/H₂SO₄ | Use of solid acid catalysts; milder nitrating agents. |

| Bromination | Br₂ in a chlorinated solvent | N-bromosuccinimide (NBS); reactions in greener solvents like water or ionic liquids. |

| N-ethylation | Ethyl halide with a stoichiometric base in a polar aprotic solvent. | Use of a catalytic amount of a base or a phase-transfer catalyst; exploring greener solvents. |

| Heating | Conventional heating (oil bath, heating mantle) | Microwave-assisted heating to reduce reaction times and energy consumption. |

By integrating these green chemistry principles, the synthesis of this compound could be designed to be more environmentally benign and sustainable.

Advanced Structural Elucidation and Spectroscopic Analysis of 2 Bromo N Ethyl 5 Nitro 4 Pyridinamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 2-bromo-N-ethyl-5-nitro-4-pyridinamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.

Comprehensive Assignment of Proton and Carbon Chemical Shifts

The ¹H and ¹³C NMR spectra of this compound are expected to be influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The electron-withdrawing nature of the nitro group at the C5 position and the bromo group at the C2 position would significantly deshield the adjacent protons and carbons. The N-ethylamino group at C4, being an electron-donating group, would exert a shielding effect, particularly on the ortho and para positions, though its influence would be modulated by the other powerful withdrawing groups.

Predicted ¹H NMR Chemical Shifts: The pyridine ring is expected to show two aromatic proton signals. The proton at C6, being adjacent to the nitro group, would appear at the most downfield region. The proton at C3 would be influenced by both the adjacent bromo and N-ethylamino groups. The ethyl group would present as a quartet (CH₂) and a triplet (CH₃), with the methylene (B1212753) protons coupled to the amine proton and the methyl protons.

Predicted ¹³C NMR Chemical Shifts: The carbon atoms of the pyridine ring would also exhibit distinct chemical shifts. The carbon bearing the nitro group (C5) and the carbon attached to the bromine (C2) are expected to be significantly downfield. The carbon attached to the amino group (C4) would be shielded relative to the others.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~8.10 | - |

| H6 | ~8.90 | - |

| NH | ~7.50 (broad) | - |

| CH₂ (ethyl) | ~3.50 (q) | ~40.0 |

| CH₃ (ethyl) | ~1.30 (t) | ~14.5 |

| C2 | - | ~145.0 |

| C3 | - | ~115.0 |

| C4 | - | ~155.0 |

| C5 | - | ~138.0 |

| C6 | - | ~150.0 |

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. A cross-peak between the CH₂ and CH₃ signals of the ethyl group would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would definitively assign the protonated carbons in the pyridine ring and the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons. For instance, the NH proton should show correlations to C4 and the ethyl CH₂. The aromatic protons would show correlations to neighboring carbons, helping to confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining through-space proximity of atoms, which is key for conformational analysis. A significant NOE would be expected between the NH proton and the CH₂ protons of the ethyl group. NOEs between the ethyl group protons and the aromatic proton at C3 could indicate a preferred conformation of the ethylamino substituent relative to the pyridine ring.

Dynamic NMR Studies on Rotational Barriers of the N-ethyl Group

The rotation around the C4-N bond of the N-ethylamino group may be hindered due to steric interactions with the adjacent nitro group at C5. libretexts.org This restricted rotation could be studied using variable temperature NMR experiments. libretexts.orgnih.gov At low temperatures, the rotation might slow down sufficiently on the NMR timescale to give rise to separate signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes at different temperatures, the activation energy for the rotational barrier could be calculated. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Identification and Assignment of Characteristic Vibrational Modes

The vibrational spectrum of this compound would be dominated by bands corresponding to the nitro, amino, and pyridine ring moieties.

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively.

N-H Group: A stretching vibration for the secondary amine (N-H) would be observed in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be seen just below 3000 cm⁻¹.

Pyridine Ring: Characteristic ring stretching vibrations would occur in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically around 500-650 cm⁻¹.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies

| Functional Group/Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| N-H Stretch | ~3400 | Weak |

| Aromatic C-H Stretch | ~3100-3000 | Moderate |

| Aliphatic C-H Stretch | ~2980-2850 | Moderate |

| NO₂ Asymmetric Stretch | ~1545 | Strong |

| Pyridine Ring Stretch | ~1580, ~1470 | Strong |

| NO₂ Symmetric Stretch | ~1355 | Strong |

| C-N Stretch | ~1300 | Moderate |

| C-Br Stretch | ~600 | Strong |

Analysis of Substituent Effects on Band Frequencies and Intensities

The electronic and steric nature of the substituents would influence the positions and intensities of the vibrational bands. The strong electron-withdrawing character of the nitro and bromo groups would affect the electron distribution within the pyridine ring, leading to shifts in the ring stretching frequencies. acs.org The position of the N-H stretching band could provide information about hydrogen bonding. In the solid state, intermolecular hydrogen bonding between the N-H and the oxygen of the nitro group of a neighboring molecule is possible, which would broaden the N-H band and shift it to a lower frequency.

High-Resolution Mass Spectrometry (HRMS)

While a specific high-resolution mass spectrum for this compound is not published, a standard liquid chromatography-mass spectrometry (LC-MS) analysis has confirmed its existence with an observed m/z value, which corresponds to its molecular weight. researchgate.net A detailed HRMS analysis would be crucial for confirming its elemental composition and elucidating its fragmentation patterns.

Elucidation of Fragmentation Pathways and Ion Rearrangements

In the absence of experimental HRMS data for the title compound, fragmentation pathways can be predicted based on the known behavior of related nitroaromatic and halogenated pyridine compounds. Upon electron impact (EI) or collision-induced dissociation (CID), the molecular ion would be expected to undergo several key fragmentation steps:

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) or a rearrangement followed by the loss of nitric oxide (NO). researchgate.net

Alpha-Cleavage: Cleavage of the bond alpha to the amine nitrogen is a typical fragmentation for amines. This would result in the loss of a methyl radical (•CH₃) from the N-ethyl group. youtube.com

Halogen Loss: The bromine atom can be lost as a bromine radical (•Br), leading to a significant fragment ion.

Pyridine Ring Fission: At higher energies, the pyridine ring itself can undergo cleavage, leading to a variety of smaller fragment ions.

A hypothetical fragmentation table is presented below, illustrating potential major fragments.

| Predicted Fragment | Proposed Structure | Fragmentation Pathway |

| [M-NO₂]⁺ | C₇H₈BrN₂⁺ | Loss of nitro group |

| [M-CH₃]⁺ | C₆H₅BrN₃O₂⁺ | Alpha-cleavage of ethyl group |

| [M-Br]⁺ | C₇H₈N₃O₂⁺ | Loss of bromine radical |

| [M-HNO₂]⁺ | C₇H₇BrN₂⁺ | Rearrangement and loss of nitrous acid |

Isotopic Pattern Analysis for Precise Elemental Composition

A key feature of the mass spectrum of this compound would be the distinct isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern for any bromine-containing fragment, where the two peaks are of almost equal intensity. High-resolution mass spectrometry would allow for the precise mass measurement of these isotopic peaks, which can be used to confirm the elemental formula of the parent ion and its fragments with high confidence.

X-ray Crystallography for Solid-State Structure Determination

No published crystal structure for this compound is available in the Cambridge Structural Database or other public repositories. X-ray crystallography would be the definitive method to determine its three-dimensional structure in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding, π-stacking)

The crystal packing of this compound would likely be governed by a combination of intermolecular forces:

Hydrogen Bonding: The secondary amine (N-H) is a hydrogen bond donor, and the nitro group (O-N-O) and the pyridine nitrogen are potential hydrogen bond acceptors. This could lead to the formation of hydrogen-bonded chains or dimers in the crystal lattice. rsc.org

Halogen Bonding: The bromine atom, as a halogen bond donor, could interact with the nitro group or the pyridine nitrogen of a neighboring molecule. researchgate.netrsc.org

A table of expected intermolecular interactions is provided below.

| Interaction Type | Donor | Acceptor | Expected Influence on Packing |

| Hydrogen Bonding | N-H (amine) | O (nitro), N (pyridine) | Formation of chains or dimers |

| Halogen Bonding | C-Br | O (nitro), N (pyridine) | Directional interactions influencing molecular orientation |

| π-π Stacking | Pyridine ring | Pyridine ring | Parallel or offset stacking of aromatic rings |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Specific UV-Vis and fluorescence spectra for this compound have not been reported. However, the spectroscopic properties can be inferred from the nature of the chromophores present in the molecule.

The molecule contains a substituted pyridine ring, which is a known chromophore. sielc.com The presence of the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring is expected to create a "push-pull" system, which typically results in a significant red-shift of the main absorption band compared to unsubstituted pyridine. The absorption maximum would likely fall in the near-UV or visible region of the spectrum.

Regarding fluorescence, many "push-pull" nitroaromatic compounds exhibit weak fluorescence or are non-fluorescent due to efficient non-radiative decay pathways promoted by the nitro group. However, some aminopyridine derivatives are known to be fluorescent. researchgate.net A study involving this compound did utilize time-resolved fluorescence in a subsequent analysis of a reaction product, suggesting that either the parent compound or its derivatives in that specific context may possess some luminescent properties. researchgate.net

A summary of the expected spectroscopic properties is presented below.

| Spectroscopy | Expected λmax (nm) | Rationale |

| UV-Vis Absorption | ~350-450 | Push-pull system with amino and nitro groups on the pyridine chromophore. |

| Fluorescence Emission | Likely weak or non-emissive | Quenching effect of the nitro group, though some aminopyridines are fluorescent. |

Characterization of Electronic Transitions

The electronic absorption spectrum of molecules like this compound is primarily governed by transitions of electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heterocyclic compounds containing heteroatoms and substituents, the most common transitions are π→π* and n→π*.

π→π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically characterized by high molar absorptivity (ε) values and are common in aromatic systems. In substituted pyridines, these transitions are responsible for strong absorption bands in the UV region. The presence of substituents like the nitro and ethylamino groups can shift the position of these bands.

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group, to an antibonding π* orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower molar absorptivity compared to π→π* transitions.

For this compound, the electronic spectrum is expected to be complex, with multiple absorption bands corresponding to these transitions. The attachment of a nitro group to an aromatic ring is known to cause a bathochromic (red) shift in the absorption spectrum, moving it towards the visible region. researchgate.net Similarly, an amino group also typically induces a red shift. The combination of these groups suggests that the compound may absorb light at longer wavelengths than pyridine itself, which has its main absorption peaks around 250-270 nm. nist.govnih.govnih.gov The electronic transitions in similar substituted nitroaromatic compounds are often dominated by a significant intramolecular charge transfer character, where the amino group acts as the donor and the nitro group as the acceptor.

Table 1: Expected Electronic Transitions and Absorption Maxima This table is a representation of expected values based on the analysis of similar compounds, as specific experimental data for this compound is not currently available in published literature.

| Transition Type | Expected λmax (nm) | Characteristics |

| n→π | > 300 | Low intensity, sensitive to solvent polarity |

| π→π (ICT) | 280 - 400 | High intensity, significant red-shift due to substituents |

| π→π* (local) | < 280 | High intensity, related to the pyridine core |

This is an interactive table. The data is based on general principles and data for analogous compounds.

Solvent Effects on Absorption and Emission Maxima

The polarity of the solvent can have a significant impact on the electronic absorption and fluorescence emission spectra of polar molecules, a phenomenon known as solvatochromism. This effect is particularly pronounced for compounds with a large change in dipole moment upon electronic excitation, which is expected for molecules with strong intramolecular charge transfer character like this compound.

Absorption Spectra (Solvatochromic Shifts): In general, for transitions with an increase in dipole moment upon excitation (common for ICT states), an increase in solvent polarity will lead to a greater stabilization of the excited state compared to the ground state. This reduces the energy gap for the transition, resulting in a bathochromic (red) shift of the absorption maximum.

Emission Spectra (Solvatochromic Shifts): The effect of solvent polarity on fluorescence emission is often more dramatic. After excitation, the solvent molecules have time to reorient around the excited state dipole before emission occurs, a process called solvent relaxation. In polar solvents, this leads to a significant lowering of the excited state energy, resulting in a large red shift in the emission spectrum. The difference between the absorption and emission maxima, known as the Stokes shift, is therefore expected to increase significantly with increasing solvent polarity. For many nitroaromatic compounds, an increase in solvent polarity can also lead to fluorescence quenching, reducing the quantum yield of emission. researchgate.net

Table 2: Predicted Solvent Effects on Spectroscopic Maxima As with the previous table, the following data is predictive, illustrating the expected trends for this compound based on established principles of solvatochromism for similar push-pull nitroaromatic systems.

| Solvent | Polarity (Dielectric Constant) | Expected Absorption λmax Shift | Expected Emission λmax Shift |

| Hexane | Low | Baseline | Baseline |

| Toluene | Low | Minor Red Shift | Minor Red Shift |

| Dichloromethane | Medium | Moderate Red Shift | Significant Red Shift |

| Acetonitrile (B52724) | High | Significant Red Shift | Large Red Shift, potential quenching |

| Ethanol | High (Protic) | Significant Red Shift | Large Red Shift, potential quenching |

This is an interactive table. The data illustrates general trends and is not based on specific experimental measurements for the title compound.

Chemical Reactivity and Transformation Chemistry of 2 Bromo N Ethyl 5 Nitro 4 Pyridinamine

Reactivity of the Bromine Moiety

The bromine atom at the 2-position of the pyridine (B92270) ring is the primary site for reactions that involve the formation of new carbon-carbon or carbon-heteroatom bonds. Its reactivity is enhanced by the para-nitro group, which electronically primes the C2 carbon for both cross-coupling and nucleophilic substitution reactions.

The C-Br bond in 2-bromo-N-ethyl-5-nitro-4-pyridinamine is a suitable handle for numerous palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecular architectures. While specific studies on the N-ethyl derivative are not extensively documented, the reactivity can be reliably inferred from its parent compound, 2-bromo-5-nitropyridine (B18158), which is a well-established substrate for these transformations. nbinno.com

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring and an aryl or vinyl group. The coupling of 2-bromo-5-nitropyridine derivatives with various boronic acids proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., K₃PO₄ or Na₂CO₃) to yield the corresponding 2-substituted-5-nitropyridine products. researchgate.net The reaction is tolerant of the nitro and amino functionalities.

Sonogashira Coupling: To introduce an alkyne substituent at the C2 position, the Sonogashira coupling is employed. This reaction involves a palladium catalyst, often in conjunction with a copper(I) co-catalyst, to couple the aryl bromide with a terminal alkyne. Studies on 2-bromo-5-nitropyridine demonstrate its successful reaction with terminal acetylenes, providing a direct route to 2-alkynyl-5-nitropyridine derivatives.

Heck Reaction: The Heck reaction allows for the vinylation of the C2 position by coupling the bromo-pyridine with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method forms a new carbon-carbon double bond, yielding a styrenyl-type derivative. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by alkene insertion and β-hydride elimination. libretexts.org

Stille Coupling: The Stille reaction offers another pathway for C-C bond formation by coupling with an organotin reagent. organic-chemistry.orgwikipedia.org This reaction is known for its broad scope and tolerance of various functional groups. Using a palladium catalyst, the bromo-pyridine can be coupled with aryl-, alkenyl-, or alkynylstannanes. libretexts.orgyoutube.com

Negishi Coupling: In the Negishi coupling, an organozinc reagent is used to form a new C-C bond. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by either palladium or nickel complexes and is noted for its high functional group tolerance, including nitro groups. orgsyn.org The coupling of a pyridyl halide with an organozinc compound is a powerful method for creating biaryl structures or introducing alkyl chains. orgsyn.orgnih.gov

Table 1: Overview of Transition-Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Resulting Bond | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ (Boronic Acid) | Pd(PPh₃)₄ / Base | C(sp²)-C(sp²) / C(sp²)-C(sp³) | 2-Aryl/Vinyl-pyridine |

| Sonogashira | R-C≡CH (Terminal Alkyne) | PdCl₂(PPh₃)₂ / CuI / Base | C(sp²)-C(sp) | 2-Alkynyl-pyridine |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | C(sp²)-C(sp²) | 2-Alkenyl-pyridine |

| Stille | R-Sn(Alkyl)₃ (Organostannane) | Pd(PPh₃)₄ | C(sp²)-C(sp²) / C(sp²)-C(sp) | 2-Aryl/Alkenyl/Alkynyl-pyridine |

| Negishi | R-ZnX (Organozinc) | Pd(0) or Ni(0) Complex | C(sp²)-C(sp³) / C(sp²)-C(sp²) | 2-Alkyl/Aryl-pyridine |

The pyridine ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the nitro group. This effect makes the carbon atom attached to the bromine an electrophilic center, facilitating the displacement of the bromide ion by a variety of nucleophiles. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is enhanced by the nitro group, which can delocalize the negative charge.

Common nucleophiles that can displace the bromine atom include:

Amines: Reaction with primary or secondary amines yields 2-amino-substituted pyridine derivatives.

Alkoxides: Treatment with sodium or potassium alkoxides (e.g., NaOMe, NaOEt) leads to the formation of 2-alkoxy-pyridines.

Thiols: Thiolates (e.g., NaSPh) can be used to introduce a thioether linkage at the C2 position. nbinno.com

Table 2: Examples of Nucleophilic Displacement of Bromine

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Piperidine, Morpholine | 2-(Dialkylamino)-pyridine |

| Alkoxide | Sodium Methoxide (NaOMe) | 2-Methoxy-pyridine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-pyridine |

The carbon-bromine bond can be selectively cleaved through reductive processes, replacing the bromine atom with hydrogen. This transformation is useful for removing the halogen after it has served its purpose as a directing group or a handle for substitution. A standard method for this is catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst. nbinno.com This method can sometimes also affect other reducible groups like the nitro group, so conditions must be carefully controlled for selectivity. Alternative methods, such as electrochemical reduction, have also been reported for the C-Br bond cleavage in related aromatic systems. nih.gov

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into several other nitrogen-containing moieties, primarily through reduction. The resulting products, such as amines and hydroxylamines, are valuable intermediates in medicinal chemistry.

The reduction of the aromatic nitro group can be controlled to yield different products depending on the reagents and reaction conditions. thieme-connect.de

Reduction to Amino Derivatives: The most common transformation is the complete reduction of the nitro group to a primary amine. This is readily achieved using various methods, including catalytic hydrogenation with catalysts like Pd/C, PtO₂, or Raney Nickel. nbinno.comnih.gov Chemical reducing agents such as tin (Sn) or iron (Fe) metal in acidic medium (e.g., HCl) are also highly effective. rsc.org This transformation would convert this compound into 2-bromo-N⁴-ethylpyridine-4,5-diamine.

Reduction to Hydroxylamino Derivatives: Partial reduction of the nitro group can yield the corresponding N-aryl hydroxylamine (B1172632). This selective transformation can be challenging as the hydroxylamine is an intermediate on the pathway to the amine. thieme-connect.de Specific conditions, such as catalytic hydrogenation using platinum catalysts in the presence of an inhibitor like dimethyl sulfoxide (B87167) (DMSO), have been developed to stop the reduction at the hydroxylamine stage. rsc.org Another classic method involves the use of zinc dust in the presence of ammonium (B1175870) chloride. nih.gov

Reduction to Azoxy Derivatives: Under certain conditions, particularly basic or neutral, the condensation of the nitroso and hydroxylamine intermediates, which are formed during the reduction, can lead to the formation of an azoxy compound. thieme-connect.de

Table 3: Selective Reduction of the Nitro Group

| Target Product | Typical Reagents and Conditions | Oxidation State of N |

|---|---|---|

| Amino (-NH₂) | H₂/Pd/C; Sn/HCl; Fe/HCl | -3 |

| Hydroxylamino (-NHOH) | Zn/NH₄Cl; H₂/Pt/DMSO | -1 |

| Azoxy (-N=N⁺O⁻-) | Controlled reduction (e.g., NaAsO₂), condensation of intermediates | +1 |

While the nitro group itself can act as a leaving group in some nucleophilic aromatic substitution reactions, this is generally less common than the displacement of a halide. rsc.org For the nitro group to be displaced, the aromatic ring typically requires activation from other strong electron-withdrawing groups. nih.gov

In the context of this compound, the most significant role of the nitro group in substitution reactions is as a powerful activating group. Its strong -I (inductive) and -R (resonance) effects withdraw electron density from the pyridine ring, making the carbon atoms at the ortho (C4) and para (C2) positions significantly more electrophilic. Since the C2 position bears an excellent leaving group (bromine), the nitro group's primary function is to facilitate the nucleophilic displacement of the bromide ion, as detailed in section 4.1.2. This activation is crucial for the high reactivity of the C-Br bond towards a wide range of nucleophiles and cross-coupling reactions. libretexts.orgyoutube.com

Reactivity of the N-ethylamino Group

The N-ethylamino group at the C4 position is a key modulator of the pyridine ring's electronic properties. As a potent electron-donating group, it significantly influences the molecule's reactivity, particularly in reactions involving the amine itself or the aromatic system.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the N-ethylamino group makes it a nucleophilic center, susceptible to reactions with electrophiles.

Acylation: In the presence of acylating agents such as acyl chlorides or anhydrides, the N-ethylamino group is expected to undergo acylation to form the corresponding N-acetyl or other N-acyl derivatives. This reaction would proceed via a standard nucleophilic acyl substitution mechanism. The resulting amide would significantly alter the electronic properties of the substituent, changing it from a strong activating group to a deactivating, ortho-, para-directing group.

Alkylation: Further alkylation of the N-ethylamino group is possible, though it may be less straightforward than acylation. Reaction with alkyl halides could lead to the formation of a tertiary amine. However, the nucleophilicity of the N-ethylamino group is somewhat tempered by the electron-withdrawing effects of the nitropyridine ring. Over-alkylation to form a quaternary ammonium salt is also a potential, albeit likely more difficult, transformation.

Oxidation and Rearrangement Pathways

The nitrogen atom of the N-ethylamino group can be a target for oxidation.

Oxidation: Oxidation of tertiary amines to amine oxides is a well-established transformation, often using reagents like hydrogen peroxide or peroxy acids. libretexts.org While the target compound is a secondary amine, oxidation can still occur, potentially leading to hydroxylamines or nitroso compounds, depending on the oxidant and reaction conditions. However, the presence of other oxidizable sites, notably the pyridine ring nitrogen, introduces a challenge of selectivity. Non-enzymatic methods for the selective N-oxidation of heteroaromatic rings in the presence of more nucleophilic aliphatic amines have been developed, often involving an in-situ protonation strategy to deactivate the exocyclic amine. nih.gov Oxidation of the pyridine nitrogen would form the corresponding pyridine N-oxide, a transformation that significantly alters the reactivity of the ring itself. scripps.edunih.gov

Rearrangement Pathways: Rearrangements involving the N-ethylamino group, such as the Meisenheimer or Polonovski rearrangements, are typically associated with N-oxides of tertiary amines containing specific structural motifs (like N-allyl or N-benzyl groups) or a β-hydrogen, respectively. nih.gov For this compound, these specific rearrangements are not directly applicable.

Electrophilic and Nucleophilic Aromatic Substitution at Unsubstituted Positions on the Pyridine Ring

The pyridine ring possesses two unsubstituted positions: C3 and C6. The likelihood and regioselectivity of substitution at these sites are governed by the combined electronic effects of the existing substituents and the pyridine nitrogen.

Mechanistic Studies of Halogenation, Nitration, and Sulfonation

Electrophilic aromatic substitution (EAS) on the pyridine ring is inherently difficult due to its electron-deficient nature, a characteristic exacerbated by the presence of a nitro group. youtube.commasterorganicchemistry.com Such reactions typically require harsh conditions and often result in low yields. youtube.comnih.gov

Halogenation, Nitration, and Sulfonation: Direct electrophilic attack by common reagents (e.g., Br₂/FeBr₃, HNO₃/H₂SO₄, SO₃/H₂SO₄) on the C3 or C6 positions of this compound is expected to be extremely challenging. youtube.comlumenlearning.com The pyridine nitrogen and the pyridinium (B92312) ion formed under strong acidic conditions are strongly deactivating. youtube.comrsc.org

Nitration: The nitration of pyridines can sometimes be achieved through alternative mechanisms, such as the reaction of pyridine N-oxides or the use of dinitrogen pentoxide (N₂O₅), which may proceed through a chemrxiv.orgnih.gov sigmatropic shift rather than a direct EAS mechanism. researchgate.netresearchgate.net However, the presence of an existing nitro group would further deactivate the ring towards the introduction of a second one.

Halogenation: Novel methods for pyridine halogenation have been developed to overcome the limitations of EAS, including strategies that proceed via Zincke imine intermediates, which temporarily transform the electron-deficient heterocycle into a more reactive, electron-rich acyclic system. nih.govchemrxiv.org Another approach involves the use of designed phosphine (B1218219) reagents to facilitate nucleophilic halogenation at specific positions. nih.govresearchgate.net

In contrast, the molecule is highly activated for Nucleophilic Aromatic Substitution (SNAr) . The bromine atom at the C2 position is an excellent leaving group, and this position is activated towards nucleophilic attack by the electron-withdrawing effects of both the ring nitrogen and the C5-nitro group. youtube.com Reactions with various nucleophiles (e.g., amines, alkoxides, thiolates) would be expected to proceed readily at the C2 position, displacing the bromide. youtube.comchegg.com

Another potential pathway for substitution is Vicarious Nucleophilic Substitution (VNS) , where carbanions attack electron-deficient aromatic rings at C-H positions, typically ortho or para to a nitro group. acs.org This could potentially allow for functionalization, such as alkylation, at the C6 position of the pyridine ring. researchgate.netacs.org

Influence of Existing Substituents on Regioselectivity

The regiochemical outcome of any potential substitution reaction is determined by the directing effects of the substituents already present on the ring.

| Substituent | Position | Electronic Effect | Directing Influence for EAS | Influence on SNAr |

| Pyridine Nitrogen | 1 | Strong -I, -M (deactivating) | Meta-directing (to C3, C5) | Activates ortho (C2, C6) and para (C4) positions |

| Bromo | 2 | -I > +M (deactivating) | Ortho-, Para-directing (to C3) | Acts as a leaving group |

| N-ethylamino | 4 | +M > -I (activating) | Ortho-, Para-directing (to C3, C5) | Deactivates ring for SNAr |

| Nitro | 5 | Strong -I, -M (deactivating) | Meta-directing (to C3) | Activates ortho (C4, C6) and para (C2) positions |

For electrophilic aromatic substitution (EAS) , the directing effects converge on the C3 position. The powerful activating N-ethylamino group directs ortho to itself (to C3 and C5), while the bromo and nitro groups also direct an incoming electrophile to C3 (ortho to the bromo, meta to the nitro). The C6 position is strongly deactivated by the adjacent nitro group and the ring nitrogen. Therefore, if any EAS were to occur, it would be overwhelmingly directed to the C3 position.

For nucleophilic aromatic substitution (SNAr) , the analysis focuses on activating the ring towards attack and providing a good leaving group. The C2 position is the most likely site for SNAr, as it bears a good leaving group (bromo) and is activated by both the para-nitro group and the ring nitrogen.

Ring-Opening and Ring-Closing Reactions of the Pyridine Nucleus

Substituted nitropyridines can be susceptible to ring-opening reactions, particularly when treated with strong nucleophiles.

One established pathway is the Sₙ(ANRORC) mechanism, which stands for Addition of a Nucleophile, Ring Opening, and Ring Closure. acs.org This mechanism has been observed in the reaction of chloronitropyridines with nucleophiles like hydroxide (B78521) or ammonia. acs.org For this compound, treatment with a strong base could potentially initiate a nucleophilic attack on the pyridine ring, leading to a ring-opened intermediate that might subsequently re-close to form a different heterocyclic system or decompose. acs.org The electron-deficient nature conferred by the nitro group makes the ring susceptible to such transformations.

More contemporary methods for skeletal editing of pyridines involve sequential ring-opening and ring-closing reactions, sometimes promoted by light or transition metals, to convert them into other cyclic structures like anilines or pyrrolidines. documentsdelivered.comnih.govnih.gov For instance, a process has been reported to convert para-substituted pyridines into meta-substituted anilines. nih.gov Another method uses a photo-promoted reaction with silylborane for the ring contraction of pyridines into pyrrolidine (B122466) derivatives. nih.gov While not demonstrated specifically for this compound, these studies highlight the potential for the pyridine nucleus to undergo profound structural transformations under specific reaction conditions.

Computational and Theoretical Investigations of 2 Bromo N Ethyl 5 Nitro 4 Pyridinamine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-bromo-N-ethyl-5-nitro-4-pyridinamine, DFT methods, particularly with functionals like B3LYP and basis sets such as 6-311++G(d,p), are well-suited to provide accurate descriptions of its geometry and electronic characteristics. Such studies on analogous molecules, like 2-amino-3-bromo-5-nitropyridine, have demonstrated the reliability of these computational approaches. researchgate.net

The electronic structure of this compound is heavily influenced by its substituent groups: the electron-donating N-ethylamino group and the electron-withdrawing nitro and bromo groups. The distribution of electron density across the molecule is consequently highly polarized.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution. For a molecule like this, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the nitro group are expected to possess significant negative charges, while the carbon atoms attached to these electronegative groups and the hydrogen atoms of the N-ethyl group would exhibit positive charges. This charge separation is a key determinant of the molecule's reactivity and intermolecular interactions.

The Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. For this compound, the MEP map would likely show regions of negative potential (typically colored red) concentrated around the nitro group's oxygen atoms and the pyridine nitrogen, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the ethylamino group, highlighting them as potential sites for nucleophilic interaction. researchgate.netwalisongo.ac.id The presence of both electron-rich and electron-poor regions suggests a molecule with a significant dipole moment and the potential for strong intermolecular interactions. researchgate.net

Table 1: Predicted Atomic Charges using NBO Analysis

| Atom | Predicted Charge (e) |

|---|---|

| Pyridine Nitrogen | Negative |

| Nitro Group Oxygens | Highly Negative |

| Amino Nitrogen | Less Negative than Pyridine N |

| Bromine | Slightly Negative/Neutral |

| Ring Carbons | Variably Positive |

| Ethyl Group Carbons | Positive |

| Ethyl Group Hydrogens | Positive |

Note: This table represents predicted trends based on the analysis of similar molecules. Actual values would require specific DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. nih.govripublication.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, such as the N-ethylamino group and the pyridine ring. The LUMO, on the other hand, would likely be centered on the electron-deficient nitro group and the pyridine ring. This distribution implies that the N-ethylamino group is the primary site for electron donation in reactions with electrophiles, while the nitro-substituted ring is the likely site of nucleophilic attack.

The HOMO-LUMO gap for this compound is predicted to be relatively small, suggesting a chemically reactive molecule. This is consistent with the properties of many nitroaromatic compounds. nih.gov

Table 2: Predicted Frontier Orbital Properties

| Parameter | Predicted Value/Location | Significance |

|---|---|---|

| HOMO Energy | High | Good electron donor |

| LUMO Energy | Low | Good electron acceptor |

| HOMO-LUMO Gap | Small | High chemical reactivity |

| HOMO Location | N-ethylamino group, Pyridine ring | Site of electrophilic attack |

| LUMO Location | Nitro group, Pyridine ring | Site of nucleophilic attack |

Note: Energy values are relative and trends are based on analogous compounds.

The three-dimensional structure of this compound can be determined by geometry optimization using DFT. The planarity of the pyridine ring is a key feature, though slight distortions may occur due to the steric bulk of the substituents. The bond lengths and angles will be influenced by the electronic effects of the substituents. For instance, the C-N bond of the amino group is expected to have some double-bond character due to resonance with the ring.

The N-ethyl group introduces conformational flexibility. Rotational barriers around the C-N and C-C bonds of the ethyl group determine the preferred conformations. Computational studies on similar N-alkylated amines have shown that the energy differences between various conformers are typically small, suggesting that multiple conformations may exist in equilibrium at room temperature. acs.org A detailed conformational analysis would reveal the most stable arrangement and the energy landscape connecting different conformers.

Table 3: Predicted Optimized Geometrical Parameters

| Parameter | Predicted Value |

|---|---|

| Pyridine Ring | Largely Planar |

| C-NO2 Bond Length | Shorter than a typical C-N single bond |

| C-NH(ethyl) Bond Length | Shorter than a typical C-N single bond |

| N-ethyl group orientation | Multiple low-energy conformers likely |

Note: Specific bond lengths and angles require dedicated computational modeling.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, particularly in solution. These simulations model the movement of atoms over time, offering a view of the molecule's flexibility and its interactions with solvent molecules.

In a solvent, the conformational landscape of this compound can be explored through MD simulations. The simulations would likely show rapid rotations around the single bonds of the ethyl group, leading to a range of accessible conformations. The flexibility of this group can influence how the molecule interacts with its environment, including potential binding partners. The simulations can also reveal the time-averaged conformation and fluctuations around this average structure.

The choice of solvent can significantly impact the structure and reactivity of polar molecules like this compound. acs.orgrsc.org In polar solvents, the dipole moment of the solute will interact strongly with the solvent dipoles, leading to stabilization. MD simulations can explicitly model these solute-solvent interactions.

For instance, in a protic solvent like water or ethanol, hydrogen bonding between the solvent molecules and the nitro group's oxygen atoms or the pyridine nitrogen would be expected. These interactions can influence the electronic structure of the molecule, potentially altering its reactivity. rsc.orgbohrium.com The solubility and stability of the compound in different solvents can also be inferred from these simulations. The reactivity of some nitroaromatic compounds has been shown to be enhanced in certain organic solvents compared to aqueous solutions, a phenomenon that could be investigated for this molecule using MD simulations. rsc.orgbohrium.com

Reaction Mechanism Modeling

Computational modeling of reaction mechanisms provides profound insights into the chemical reactivity of a molecule. By employing quantum mechanical calculations, it is possible to map out the potential energy surface of a reaction, identifying key stationary points such as reactants, products, intermediates, and transition states. This information is crucial for understanding how a reaction proceeds, its feasibility, and the factors that control its outcome.

A critical aspect of reaction mechanism modeling is the identification and characterization of transition states and intermediates. For a molecule like this compound, key reactions could include nucleophilic aromatic substitution (SNAr), reduction of the nitro group, or reactions involving the ethylamino substituent.

Computational methods, particularly density functional theory (DFT), are powerful tools for locating these transient species. Transition state optimization algorithms are used to find the saddle point on the potential energy surface that connects reactants and products. Once located, a frequency calculation is performed to confirm the nature of the stationary point. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For instance, in a hypothetical SNAr reaction where a nucleophile displaces the bromine atom, one would expect the formation of a Meisenheimer complex as an intermediate. Computational modeling can elucidate the geometry, energy, and electronic structure of this intermediate.

Illustrative Data for a Hypothetical SNAr Reaction:

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters | Number of Imaginary Frequencies |

| Reactants | 0.0 | - | 0 |

| Transition State 1 | +15.2 | C-Br bond elongating, Nucleophile approaching | 1 |

| Meisenheimer Intermediate | -5.7 | Tetrahedral carbon at substitution site | 0 |

| Transition State 2 | +10.1 | C-Br bond breaking | 1 |

| Products | -12.5 | - | 0 |

This table presents hypothetical data for illustrative purposes.

Kinetic parameters can be predicted using transition state theory (TST). The energy barrier of the reaction, which is the energy difference between the reactants and the transition state, is used to calculate the rate constant (k) via the Arrhenius or Eyring equation. This allows for a quantitative prediction of how fast a reaction will proceed at a given temperature. Such studies are invaluable in understanding the reactivity of nitropyridine derivatives, which are important precursors in the synthesis of bioactive molecules. nih.govnih.gov

In Silico Spectroscopic Property Prediction

Computational chemistry offers powerful tools for predicting various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra, assigning spectral features, and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed on the optimized geometry of the molecule. The predicted chemical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra. Discrepancies between computed and experimental shifts can often be rationalized by considering solvent effects and conformational dynamics.

Illustrative Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (C-Br) | 145.8 |

| C3 | 110.2 |

| C4 (C-N) | 155.3 |

| C5 (C-NO₂) | 138.1 |

| C6 | 108.5 |

| CH₂ (ethyl) | 42.7 |

| CH₃ (ethyl) | 14.9 |

This table presents hypothetical data for illustrative purposes.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an Infrared (IR) spectrum and the scattered bands in a Raman spectrum. These calculations are typically performed using DFT methods. The results provide a set of vibrational modes and their corresponding frequencies and intensities. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. The analysis of these vibrational modes, often through potential energy distribution (PED), allows for a detailed assignment of the experimental spectral bands. Such computational studies have been successfully applied to related molecules like 5-bromo-2-nitropyridine. mdpi.com

Illustrative Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |

| N-H stretch | 3450 | 50.2 | 35.8 |

| C-H stretch (aromatic) | 3100-3000 | 20.5 | 100.3 |

| C-H stretch (aliphatic) | 2980-2850 | 85.1 | 120.7 |

| NO₂ asymmetric stretch | 1530 | 250.6 | 15.2 |

| NO₂ symmetric stretch | 1350 | 180.3 | 45.9 |

| C-N stretch | 1280 | 110.8 | 30.1 |

| C-Br stretch | 650 | 40.7 | 80.5 |

This table presents hypothetical data for illustrative purposes.

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption). By analyzing the molecular orbitals involved in the transitions, one can understand the nature of the electronic excitations, such as n→π* or π→π* transitions. These predictions are valuable for understanding the photophysical properties of the molecule and have been applied to various aromatic compounds.

Illustrative Predicted UV-Vis Absorption Data:

| Transition | Wavelength (nm) | Oscillator Strength | Major Orbital Contribution |

| S₀ → S₁ | 380 | 0.25 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 310 | 0.05 | HOMO-1 → LUMO (n→π) |

| S₀ → S₃ | 275 | 0.40 | HOMO → LUMO+1 (π→π*) |

This table presents hypothetical data for illustrative purposes.

Synthesis and Chemical Exploration of Derivatives and Analogues of 2 Bromo N Ethyl 5 Nitro 4 Pyridinamine

Systematic Structural Modifications of Substituents

The chemical architecture of 2-bromo-N-ethyl-5-nitro-4-pyridinamine allows for a variety of structural modifications. These changes can systematically tune the electronic and steric properties of the molecule, influencing its reactivity and potential applications.

Variation of Halogen at Position 2 (e.g., Cl, F, I)

The halogen at the 2-position of the pyridine (B92270) ring is a key determinant of the molecule's reactivity, particularly in cross-coupling reactions. The synthesis of analogues with different halogens (chlorine, fluorine, and iodine) can be achieved through established synthetic routes, often starting from a common precursor.

For instance, the synthesis of the chloro-analogue, 2-chloro-N-ethyl-5-nitro-4-pyridinamine (CAS 607373-89-7), is documented in chemical literature. nih.govbldpharm.com3wpharm.com Similarly, methods for introducing fluorine and iodine at this position, while not explicitly detailed for the N-ethyl-5-nitro-4-pyridinamine scaffold, can be inferred from general procedures for pyridine halogenation. The synthesis of 2-fluoro-5-nitropyridine, for example, can be achieved from 2-amino-5-fluoropyridine (B1271945) through processes like the Balz-Schiemann reaction or diazotization followed by treatment with a fluoride (B91410) source. researchgate.netchemicalbook.comnih.gov Iodination can be accomplished using iodine and an oxidizing agent on an activated pyridine ring. evitachem.comgoogle.com

The nature of the halogen significantly impacts the C-X bond strength and the electrophilicity of the carbon at position 2, which in turn affects the rates of nucleophilic aromatic substitution and cross-coupling reactions.

Table 1: Comparison of Predicted Properties of 2-Halogeno-N-ethyl-5-nitro-4-pyridinamine Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 2-fluoro-N-ethyl-5-nitro-4-pyridinamine | C₇H₈FN₃O₂ | 185.15 | 1.5 |

| 2-chloro-N-ethyl-5-nitro-4-pyridinamine | C₇H₈ClN₃O₂ | 201.61 | 2.5 |

| This compound | C₇H₈BrN₃O₂ | 246.06 | 2.7 |

| 2-iodo-N-ethyl-5-nitro-4-pyridinamine | C₇H₈IN₃O₂ | 293.06 | 3.1 |

Alteration of the Alkyl Group on the Pyridinamine Nitrogen (e.g., Methyl, Propyl, Isopropyl)

While specific data for these N-alkyl variations of 2-bromo-5-nitro-4-pyridinamine are not extensively published, general principles of organic synthesis suggest that these modifications are readily achievable. The steric bulk of the alkyl group is expected to influence the reactivity of the adjacent functionalities and the intermolecular interactions of the compound. For example, increasing the size of the alkyl group from methyl to isopropyl would likely decrease the rate of reactions involving the amino group due to increased steric hindrance.

Table 2: Predicted Properties of N-Alkyl Analogues of 2-bromo-5-nitro-4-pyridinamine

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 |

| 2-bromo-N-methyl-5-nitro-4-pyridinamine | C₆H₆BrN₃O₂ | 232.04 | 2.2 |

| This compound | C₇H₈BrN₃O₂ | 246.06 | 2.7 |

| 2-bromo-N-propyl-5-nitro-4-pyridinamine | C₈H₁₀BrN₃O₂ | 260.09 | 3.2 |

| 2-bromo-N-isopropyl-5-nitro-4-pyridinamine | C₈H₁₀BrN₃O₂ | 260.09 | 3.1 |

Note: The properties in this table are predicted values, as specific experimental data for these compounds is not widely available.

Changes in the Position or Nature of the Nitro Group

The relocation of the strongly electron-withdrawing nitro group would significantly alter the electron density distribution in the pyridine ring, thereby affecting the reactivity of all other substituents. For instance, moving the nitro group from position 5 to position 3 would have a more direct electronic influence on the amino group at position 4.

Furthermore, the nitro group itself can be chemically transformed. Reduction of the nitro group to an amino group is a common transformation, which dramatically changes the electronic character of the substituent from strongly electron-withdrawing to electron-donating. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. nbinno.com

Introduction of Additional Functionalities onto the Pyridine Ring

The introduction of additional functional groups onto the pyridine ring can lead to a diverse array of derivatives with unique properties. Electrophilic substitution reactions on the activated pyridine ring can introduce groups such as additional nitro or halogen substituents. For instance, the reaction of 4-aminopyridine (B3432731) with bromine can lead to bromination at the 3- and 5-positions. acs.orgresearchgate.net

Furthermore, the existing substituents can serve as handles for further functionalization. The bromo group at position 2 is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, or alkynyl groups. nbinno.com The amino group can be acylated or alkylated to introduce further diversity.

Comparative Reactivity Studies of Analogues

The systematic structural modifications discussed above provide a library of compounds with varying electronic and steric properties. Comparative studies of their reactivity can provide valuable insights into structure-activity relationships.

Correlation of Electronic and Steric Effects with Reaction Rates and Selectivity

The reactivity of the substituted pyridine ring is a function of both electronic and steric effects imparted by its substituents. The electron-withdrawing nitro group deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions ortho and para to it. Conversely, the electron-donating amino group activates the ring towards electrophilic substitution.

The halogen at position 2 acts as a leaving group in nucleophilic substitution and cross-coupling reactions. The reactivity order is typically I > Br > Cl > F, which correlates with the C-X bond strength. Therefore, the 2-iodo analogue is expected to be the most reactive in Suzuki or Buchwald-Hartwig couplings, while the 2-fluoro analogue would be the least reactive.

The steric bulk of the N-alkyl group can influence the regioselectivity of reactions on the pyridine ring. A larger alkyl group can hinder access to the adjacent position 3, potentially directing incoming electrophiles to the less hindered position 6. Structure-activity relationship analyses on related 4-aminopyridine derivatives have shown that activity can be highly related to lipophilicity and steric volume. nih.gov

Design and Synthesis of Chemically Related Heterocyclic Scaffolds

The synthesis of this compound and its analogues can be approached through several strategic pathways, primarily revolving around the controlled introduction of substituents onto the pyridine core. A plausible and efficient synthetic route would likely commence with a readily available substituted pyridine and proceed through sequential reactions to install the bromo, nitro, and N-ethylamino groups in the desired positions.

One potential starting material is 2,4-dichloro-5-nitropyridine. The differential reactivity of the chlorine atoms at the 2- and 4-positions allows for selective nucleophilic aromatic substitution (SNAr). The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position, especially when activated by an adjacent nitro group. This allows for the selective introduction of the ethylamino group at C-4. A solution of 4-methoxybenzylamine (B45378) in acetonitrile (B52724) can be reacted with 2-bromo-4-chloro-5-nitropyridine (B1525797) in the presence of a base like triethylamine (B128534) to achieve selective amination at the 4-position. ambeed.com